Desethyl Terbuthylazine-d9

Descripción general

Descripción

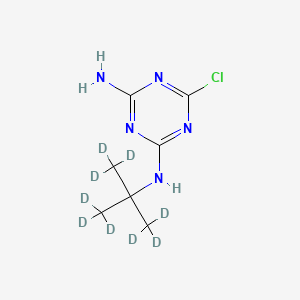

Desethyl Terbuthylazine-d9 is a deuterated derivative of Desethyl Terbuthylazine, which is a metabolite of the herbicide Terbuthylazine. This compound is primarily used as a reference standard in various scientific studies, particularly in the fields of environmental science and analytical chemistry. The molecular formula of this compound is C7H3D9ClN5, and it has a molecular weight of 210.71 g/mol .

Mecanismo De Acción

Target of Action

Desethyl Terbuthylazine-d9, also known as Terbuthylazine-desethyl-d9, is a metabolite of the herbicide Terbuthylazine It’s parent compound, terbuthylazine, is known to inhibit photosynthesis by binding to the d1 protein in photosystem ii .

Mode of Action

It is likely to share some similarities with its parent compound, terbuthylazine, which inhibits photosynthesis by blocking electron transfer at the level of the d1 protein in photosystem ii .

Biochemical Pathways

This compound is a major product of the degradation of Terbuthylazine in soil . The degradation pathways of Terbuthylazine in the soil lead to the formation of this compound .

Pharmacokinetics

It’s known that this compound has higher water solubility and binds more weakly to organic matter compared to the parent compound, suggesting it may have different bioavailability .

Result of Action

It’s known that the parent compound, terbuthylazine, inhibits photosynthesis, which could lead to reduced growth and productivity in plants .

Action Environment

This compound is a persistent compound that can remain in various environmental compartments due to its high chemical and biochemical stability . It poses a high risk for groundwater contamination . Environmental factors such as soil composition, temperature, and moisture levels can influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

Desethyl Terbuthylazine-d9 has a molecular weight of 210.71 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrogen bonding . The nature of these interactions is largely determined by the compound’s physicochemical properties .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes . It influences cell function by interacting with cellular signaling pathways, affecting gene expression, and altering cellular metabolism . For instance, it has been observed to cause DNA instability in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, with its molecular structures exhibiting complementarity to the arrangement of functional groups in certain polymers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function has been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

Current data on targeting signals or post-translational modifications that direct it to specific compartments or organelles is limited .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Desethyl Terbuthylazine-d9 involves the deuteration of Desethyl Terbuthylazine. The process typically includes the introduction of deuterium atoms into the molecular structure of Desethyl Terbuthylazine. This can be achieved through various methods, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and consistent incorporation of deuterium atoms. The reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified using techniques such as chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Desethyl Terbuthylazine-d9 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines .

Aplicaciones Científicas De Investigación

Desethyl Terbuthylazine-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Environmental Science: Used as a tracer to study the degradation and mobility of herbicides in soil and water.

Analytical Chemistry: Employed as a reference standard in mass spectrometry to quantify the presence of Terbuthylazine and its metabolites.

Biochemistry: Utilized in studies to understand the metabolic pathways of herbicides in living organisms.

Pharmaceutical Research: Investigated for its potential effects on human health and its role in the development of new herbicides.

Comparación Con Compuestos Similares

Similar Compounds

Desethyl Terbuthylazine: The non-deuterated form of Desethyl Terbuthylazine-d9.

2-Hydroxy Terbuthylazine: Another metabolite of Terbuthylazine with similar properties.

Terbuthylazine: The parent compound from which this compound is derived.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical studies. The presence of deuterium atoms allows for more precise quantification and tracking in various scientific applications. This distinguishes it from its non-deuterated counterparts and other similar compounds .

Actividad Biológica

Desethyl Terbuthylazine-d9 is a deuterated metabolite of the herbicide terbuthylazine, primarily utilized in agricultural practices for weed control. This compound, with the CAS number 1219798-52-3, is recognized for its biological activity as an inhibitor of acetolactate synthase (ALS), an enzyme critical in the biosynthesis of branched-chain amino acids in plants and some microorganisms. Understanding its biological activity is essential for evaluating its environmental impact and potential health effects.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂ClN₅ |

| Molecular Weight | 210.71 g/mol |

| CAS Number | 1219798-52-3 |

| Melting Point | Not specified |

| Density | Not specified |

This compound functions by inhibiting ALS, which disrupts the synthesis of essential amino acids, leading to plant growth inhibition and eventual death. This mechanism is shared with other triazine herbicides, making it effective against a broad spectrum of weeds. The inhibition of ALS can also affect non-target species, raising concerns about ecological safety.

Biological Activity Studies

- Inhibition Studies : Research has shown that this compound exhibits significant inhibitory activity against ALS in various plant species. In vitro assays demonstrated IC₅₀ values comparable to those of its parent compound, terbuthylazine .

- Environmental Impact : A study assessed the leaching potential of this compound in soil, revealing that it persists in the environment longer than many other herbicides, raising concerns about groundwater contamination .

- Toxicological Assessments : Toxicity studies indicate that while this compound is less toxic than some herbicides, it still poses risks to aquatic organisms and non-target plant species due to its systemic nature .

Case Studies

- Case Study 1 : A field study conducted in agricultural settings showed that residues of this compound were detectable in soil and water samples months after application, indicating its persistence and potential for bioaccumulation .

- Case Study 2 : In a controlled laboratory environment, exposure to this compound resulted in significant phytotoxic effects on sensitive crops such as soybeans and corn, highlighting the need for careful management practices in areas where this metabolite may be present .

Propiedades

IUPAC Name |

6-chloro-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13)/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKQNTMFZLAJDV-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021890 | |

| Record name | 6-Chloro-N-(2-(2H3)methyl(2H6)propan-2-yl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219798-52-3 | |

| Record name | 6-Chloro-N-(2-(2H3)methyl(2H6)propan-2-yl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.